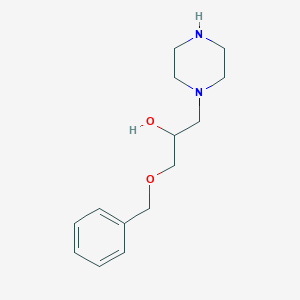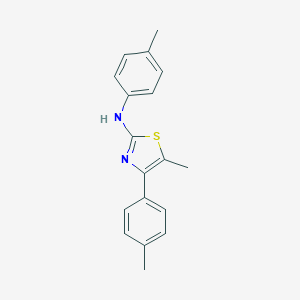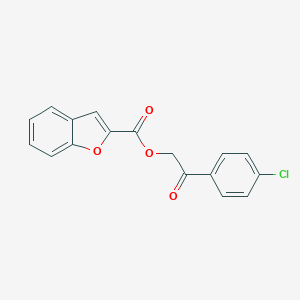![molecular formula C17H14N2O4 B486258 2-[(4-hydroxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide CAS No. 683248-88-6](/img/structure/B486258.png)
2-[(4-hydroxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Hydroxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Mechanism of Action
Target of Action
The primary target of 2-[(4-hydroxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide is iodide anions . Iodide ions play a significant role in regulating metabolic processes, human and animal cell growth, and maintaining thyroid function and neurological activity .
Mode of Action
The compound, also referred to as anil, has been shown to complex with iodide ions . The complexation ability of the anil with iodide ions was explored by UV–Vis spectroscopy . The anil and iodide anion bind by a 1:1 complex stoichiometry .
Biochemical Pathways
Given its interaction with iodide ions, it may influence pathways related to thyroid function and neurological activity, as iodide ions are crucial in these processes .
Result of Action
The compound’s interaction with iodide ions results in the formation of an anil–iodide complex . This complexation causes a change in the absorption intensity, indicating a high sensitivity for the detection of iodide ions .
Action Environment
The compound has been used to develop an electrochemical sensor for the detection of iodide ions, suggesting that its action, efficacy, and stability may be influenced by environmental factors such as the presence of other ions . The sensor shows a linear response in the range of 1×10^−7 to 1×10^−4 M, with a low detection limit of 4×10^−8 M . This suggests that the compound’s action is highly sensitive to the concentration of iodide ions in the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-hydroxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide typically involves a multi-step process:
Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction between salicylaldehyde and an appropriate methoxy-substituted phenol under acidic conditions.
Introduction of the Imino Group: The imino group is introduced by reacting the chromene derivative with 4-aminophenol in the presence of a suitable catalyst, such as acetic acid, under reflux conditions.
Carboxamide Formation: The final step involves the formation of the carboxamide group by reacting the intermediate product with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The methoxy and hydroxy groups can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions to introduce new functional groups.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted chromene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-[(4-hydroxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound has shown promise in various assays for its potential antioxidant, anti-inflammatory, and antimicrobial activities. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies.
Medicine
In medicine, research is focused on its potential therapeutic applications, particularly in the treatment of diseases where oxidative stress and inflammation play a critical role. Preliminary studies suggest it may have potential as a lead compound for the development of new pharmaceuticals.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as UV-absorbing agents, due to its chromene core
Comparison with Similar Compounds
Similar Compounds
2-[(4-Hydroxyphenyl)imino]-2H-chromene-3-carboxamide: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
8-Methoxy-2H-chromene-3-carboxamide: Lacks the imino and hydroxyphenyl groups, resulting in different chemical and biological properties.
2-[(4-Hydroxyphenyl)imino]-8-methoxy-2H-chromene: Lacks the carboxamide group, which may influence its solubility and interaction with biological targets.
Uniqueness
The presence of both the hydroxyphenyl and methoxy groups, along with the imino and carboxamide functionalities, makes 2-[(4-hydroxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide unique. These groups contribute to its diverse chemical reactivity and potential for various scientific applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-(4-hydroxyphenyl)imino-8-methoxychromene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c1-22-14-4-2-3-10-9-13(16(18)21)17(23-15(10)14)19-11-5-7-12(20)8-6-11/h2-9,20H,1H3,(H2,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOXBZNRZFCFZAC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=NC3=CC=C(C=C3)O)C(=C2)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-{[4-(4-Morpholinylsulfonyl)-1-piperazinyl]sulfonyl}azepane](/img/structure/B486176.png)
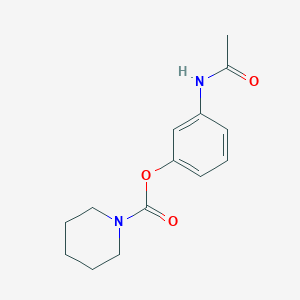
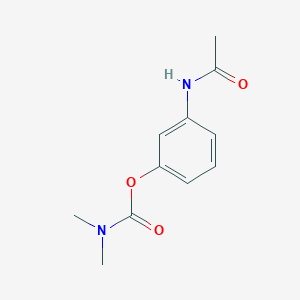
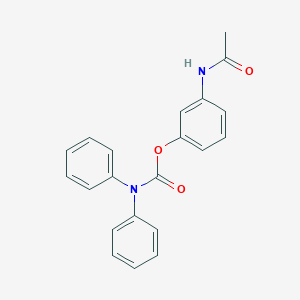
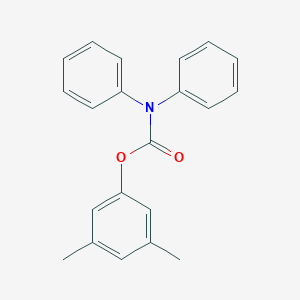

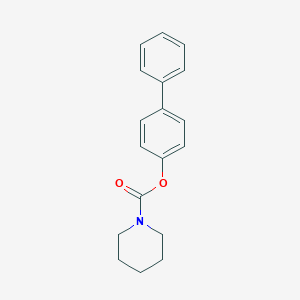
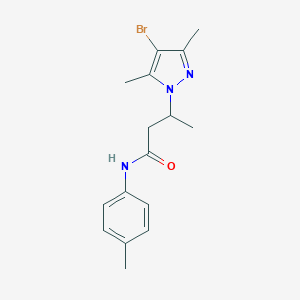

![N-(4-{2-hydroxy-3-[4-(phenylsulfonyl)piperazinyl]propoxy}phenyl)acetamide](/img/structure/B486191.png)
